1-(5-Ethylisoxazol-3-yl)propan-1-one
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Overview
Description
1-(5-Ethylisoxazol-3-yl)propan-1-one is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ethylisoxazol-3-yl)propan-1-one typically involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient for producing 3,5-disubstituted isoxazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions mentioned above to achieve high yields and purity. This may include scaling up the reaction, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Ethylisoxazol-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Ethylisoxazol-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Ethylisoxazol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activities. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol: Another isoxazole derivative with different substituents.
Propan-1,3-diol: A structurally similar compound with different functional groups.
Uniqueness: 1-(5-Ethylisoxazol-3-yl)propan-1-one stands out due to its specific substitution pattern on the isoxazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-6-5-7(9-11-6)8(10)4-2/h5H,3-4H2,1-2H3 |
InChI Key |
VPADRHRMTXVKNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C(=O)CC |
Origin of Product |
United States |
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